Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate
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Overview
Description
Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate is a chemical compound with the molecular formula C12H11ClN4O2 It is a member of the pyrazine family, characterized by a pyrazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with aniline and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate
- Methyl 3-amino-2-pyrazinecarboxylate
- Methyl 3-amino-5-chloropyrazine-2-carboxylate
Uniqueness
Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate is unique due to the presence of both an anilino and a chloro group on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .
Biological Activity
Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate is a compound belonging to the class of pyrazine derivatives, which have garnered significant attention for their diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a pyrazine ring substituted with an amino group, an aniline moiety, and a methyl ester, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an adenosine receptor antagonist . Research indicates that it exhibits significant pharmacological effects, including:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
- Neuroprotective Effects : It may provide protection against neurodegenerative disorders through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound demonstrates potential in reducing inflammation, which is critical in various chronic diseases.
The mechanism by which this compound exerts its effects is primarily linked to its interaction with adenosine receptors. These receptors are involved in numerous physiological processes, including:
- Modulation of Neurotransmission : By antagonizing adenosine receptors, the compound can enhance neurotransmitter release, potentially improving cognitive functions.
- Cardiovascular Effects : The dual antagonism of A1 and A2a receptors may lead to vasodilation and improved cardiac output.
Case Studies and Research Findings
A review of recent literature reveals several studies highlighting the biological activity of this compound:
- Anticancer Studies :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H11ClN4O2 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
methyl 3-amino-5-anilino-6-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-12(18)8-10(14)17-11(9(13)16-8)15-7-5-3-2-4-6-7/h2-6H,1H3,(H3,14,15,17) |
InChI Key |
QJGXKXOVHBBAQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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